Cyclodecanone
Overview
Description
Cyclodecanone is a macrocyclic ketone with significant relevance in organic chemistry due to its unique conformational features and chemical properties. It serves as a precursor in various chemical syntheses and exhibits intriguing structural characteristics.
Synthesis Analysis
- Cyclodecanone and its derivatives are synthesized through various chemical reactions. A study focused on synthesizing macro acyclic Mannich derivatives of cyclodecanone, highlighting an efficient, one-pot synthetic route (Karthikeyan et al., 2012).
- The technical synthesis of 1,5,9-Cyclododecatriene, a precursor for cyclodecanone, has been explored, revealing various by-products and insights into the reaction mechanism (Thrun et al., 2019).
Molecular Structure Analysis
- Cyclodecanone's molecular structure has been studied using NMR spectroscopy, revealing its conformational preferences (Rawdah, 1991).
- Advanced spectroscopy techniques have uncovered seven distinct conformations of cyclododecanone, emphasizing the complexity of its structure (Burevschi & Sanz, 2021).
Chemical Reactions and Properties
- Cyclododecanone undergoes various chemical reactions such as oximation, with studies revealing the catalytic effects of micelles in these processes (Janakiraman & Sharma, 1985).
- The compound’s reactivity was also highlighted in a study focusing on the synthesis of medium and large ring compounds, demonstrating cyclodecanone's versatility (Kraft & Tochtermann, 1994).
Scientific Research Applications
Oxidation Mechanisms : Knight and Perkins (1991) investigated the oxidation of cyclodecane to cyclodecanone using FeCl3–H2O2, concluding that the oxygen atom in cyclodecanone is largely derived from molecular oxygen. This supports a free-radical mechanism for hydrocarbon activation (Knight & Perkins, 1991).
Synthesis of Sesquiterpenoids : Fujimoto et al. (1976, 1979) described a new synthetic method for cyclodecanone intermediates, which are useful in the synthesis of germacranolide and guaianolide-type sesquiterpenoids (Fujimoto et al., 1976), (Fujimoto et al., 1979).
Conservation and Restoration : Sadek et al. (2018) conducted a comparative study using cyclododecanone as a protectant for water-sensitive paint during the desalination of painted pottery (Sadek et al., 2018).
Perfume Synthesis : Zhao Qibo (2010) reviewed the application of cyclododecanone in organic synthesis, particularly in the synthesis of macrocyclic compounds like muscone, and its extensive application in exaltolide and other materials (Zhao Qibo, 2010).
Conformational Studies : Rawdah (1989) carried out iterative force-field calculations on conformations of cyclodecanone, identifying its lowest energy conformation (Rawdah, 1989).
Photochemical Intramolecular Cyclization : Schönberg (1968) initiated research on photochemical intramolecular cyclization reactions of ketones, including cyclodecanone (Schönberg, 1968).
Temporary Consolidation in Conservation : Stein et al. (2000) studied cyclododecane, a related compound, as a temporary consolidant for various weak or friable materials, focusing on its physical behavior and properties (Stein et al., 2000).
Supramolecular Architectures : Harada (2001) discussed the use of cyclodextrins, related to cyclododecanone, in the construction of supramolecular architectures like rotaxanes and catenanes (Harada, 2001).
Safety And Hazards
Cyclodecanone can cause serious eye irritation . In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing . If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .
properties
IUPAC Name |
cyclodecanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-10-8-6-4-2-1-3-5-7-9-10/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZDDAFVJANJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164490 | |
Record name | Cyclodecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclodecanone | |
CAS RN |
1502-06-3 | |
Record name | Cyclodecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1502-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclodecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLODECANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclodecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclodecanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLODECANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N73MQZ9ZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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